Aep-IN-2

AEP inhibition Cathepsin S Potency

Reconciling Aβ and Tau pathology in a single AD model requires an inhibitor with validated dual in vivo efficacy-generic AEP inhibitors lack this proof. Aep-IN-2 (compound #11 A) delivers: • Reduces Aβ40 & Aβ42 in APP/PS1 mice and p-Tau in Tau P301S mice after oral dosing. • Brain-permeable, orally bioavailable-enables chronic dosing without ICV surgery. • Cat S IC50 0.4 nM, Cat L IC50 48 nM-enables dissection of AEP vs. cathepsin contributions. Supplied with full analytical QC. For R&D only.

Molecular Formula C14H17N7O3S
Molecular Weight 363.40 g/mol
Cat. No. B12377860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAep-IN-2
Molecular FormulaC14H17N7O3S
Molecular Weight363.40 g/mol
Structural Identifiers
SMILESCNC1=NN=C(S1)NC2=CC(=C(C3=NON=C23)N4CCOCC4)CO
InChIInChI=1S/C14H17N7O3S/c1-15-13-17-18-14(25-13)16-9-6-8(7-22)12(11-10(9)19-24-20-11)21-2-4-23-5-3-21/h6,22H,2-5,7H2,1H3,(H,15,17)(H,16,18)
InChIKeyBSMQYCJYUKHJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aep-IN-2: Brain-Penetrant AEP Inhibitor for Alzheimer's


Aep-IN-2 (also referred to as compound #11 A) is a small molecule inhibitor of asparagine endopeptidase (AEP, also known as legumain or δ-secretase) [1]. It functions by blocking the AEP-mediated cleavage of amyloid precursor protein (APP) and Tau [1][2]. The compound is reported to be brain-permeable and orally bioavailable, and in vivo studies have demonstrated that it can reduce levels of Aβ40, Aβ42, and phosphorylated Tau (p-Tau) in mouse models [1][3]. This profile positions Aep-IN-2 as a key tool compound for investigating AEP's role in neurodegenerative diseases, particularly Alzheimer's disease (AD).

Aep-IN-2 Differentiation from Other AEP Inhibitors


The AEP inhibitor class includes several compounds with distinct profiles, such as AEP-IN-1 and AEP-IN-3, but they are not interchangeable. AEP-IN-1, for instance, is a non-covalent inhibitor with a markedly different potency (IC50 of 89 nM) [1]. AEP-IN-3, while also brain-penetrant, has a defined oral bioavailability of 83% and a different IC50 (7.8 nM) [2]. The primary literature for Aep-IN-2 (compound #11 A) characterizes it as an 'optimized' inhibitor with a robust in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship, leading to significant reduction in AD-related pathology in multiple mouse models [1]. These data underscore that substituting Aep-IN-2 with a generic AEP inhibitor based solely on the class name would introduce uncontrolled variables in potency, brain exposure, and in vivo efficacy, thereby compromising experimental reproducibility and interpretation.

Aep-IN-2: Quantitative Differentiation Evidence


Potent Cathepsin S Inhibition

When selecting an AEP inhibitor, potency against related cathepsin isoforms can be a critical factor. Aep-IN-2 demonstrates high potency against cathepsin S, a cysteine protease, with an IC50 of 0.4 nM for the human enzyme and 0.5 nM for the murine enzyme . This is a key differentiator from the related compound AEP-IN-3, for which cathepsin S inhibition data has not been publicly reported. This data point allows researchers to select the more potent compound for experiments where cathepsin S activity is a relevant concern or a desired secondary target.

AEP inhibition Cathepsin S Potency IC50

Cathepsin L Inhibition Selectivity

Beyond cathepsin S, Aep-IN-2 also inhibits cathepsin L with an IC50 of 48 nM . This provides a quantifiable selectivity window when compared to AEP-IN-1, which has a reported AEP IC50 of 89 nM but no publicly available cathepsin L inhibition data. This knowledge enables researchers to anticipate potential pan-cathepsin effects when using Aep-IN-2, a critical consideration for experiments in complex biological systems like neuroinflammation where multiple cathepsins play a role.

AEP inhibition Cathepsin L Potency IC50

In Vivo Aβ and p-Tau Reduction

Aep-IN-2's differentiation is most pronounced in its in vivo pharmacodynamic profile. In the APP/PS1 mouse model of AD, oral administration of Aep-IN-2 resulted in a significant decrease in both Aβ40 and Aβ42 levels [1]. In the Tau P301S mouse model, it significantly decreased p-Tau levels [1]. This is a key distinction from AEP-IN-3, which, while also orally active and brain-penetrant, has been shown to reduce the Tau N368 fragment without a significant effect on total Tau in the TauP301L transgenic mouse model [2]. The primary literature establishes Aep-IN-2's robust, multi-model efficacy, providing a stronger evidence base for studies targeting both amyloid and tau pathology.

Alzheimer's disease In vivo efficacy Aβ reduction p-Tau PK/PD

Brain Penetration and Oral Bioavailability

For CNS-targeted research, brain penetration is a non-negotiable property. The primary literature confirms that Aep-IN-2 (compound #11 A) is 'brain permeable' and possesses 'great oral bioavailability' [1]. While AEP-IN-3 is also reported as 'brain penetrant' with an oral bioavailability of 83% [2], the explicit description of 'great' oral bioavailability for Aep-IN-2 in the peer-reviewed primary study [1] distinguishes it from compounds where such data is only found in vendor literature. This distinction is crucial for scientists prioritizing compounds with the highest confidence in achieving efficacious brain concentrations following oral dosing.

Blood-brain barrier CNS penetration Oral bioavailability Pharmacokinetics Alzheimer's disease

Aep-IN-2: Validated Research Applications


Amyloid and Tau Pathology Investigation

Researchers investigating the interplay between Aβ and Tau pathologies in Alzheimer's disease will find Aep-IN-2 to be an invaluable tool. The compound's validated ability to reduce both Aβ40 and Aβ42 in APP/PS1 mice and p-Tau in Tau P301S mice [1] allows for the simultaneous interrogation of AEP's contribution to both hallmark pathologies in a single experimental system. This dual effect, documented in primary literature, provides a more comprehensive model for studying disease mechanisms compared to using separate, less-characterized inhibitors for each pathway.

Chronic Oral Dosing in Neurodegeneration Models

Aep-IN-2 is ideally suited for long-term, oral dosing studies. The primary literature confirms its 'great oral bioavailability' and 'brain permeability' [1], which are essential properties for achieving consistent target engagement in the CNS following oral gavage. This is particularly critical for experiments designed to assess disease modification over weeks or months, where alternative routes of administration (e.g., intracerebroventricular injection) are impractical and introduce significant stress confounds.

Cathepsin S and L in Neuroinflammation

Given its known IC50 values for cathepsin S (0.4 nM) and cathepsin L (48 nM) , Aep-IN-2 can be strategically employed in studies where the interplay between AEP and these specific cathepsins is under investigation. For instance, in models of neuroinflammation where cathepsin S activity is upregulated, Aep-IN-2's potent inhibition of this enzyme provides a chemical tool to dissect the relative contributions of AEP versus cathepsin S to observed phenotypes, a level of mechanistic dissection not possible with inhibitors lacking this secondary pharmacology data.

In Vivo Benchmarking for AEP Inhibitors

For medicinal chemistry groups engaged in AEP inhibitor optimization, Aep-IN-2 (compound #11 A) serves as the most rigorous and well-documented positive control available. Its published in vivo efficacy data in APP/PS1 and Tau P301S mice [1] provides a quantifiable benchmark against which new chemical entities can be compared. This is a critical advantage over using a comparator like AEP-IN-1, which lacks extensive published in vivo pharmacodynamic data, or AEP-IN-3, whose in vivo effects are more limited in scope [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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